molecular formula C13H11BrN2O2 B8405267 N-(2-Nitrophenyl)-4-bromo-2-methyl-aniline

N-(2-Nitrophenyl)-4-bromo-2-methyl-aniline

Cat. No. B8405267
M. Wt: 307.14 g/mol
InChI Key: DAIWYWQIBZFLGZ-UHFFFAOYSA-N
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Patent
US06479524B1

Procedure details

A mixture of 2.9 ml (27.5 mmol) of 2-fluoro-nitrobenzene, 10.55 g (55 mmol) of 4-bromo-2-methyl-aniline and 1.60 g (27.5 mmol) of spray-dried potassium fluoride is heated to 180° C. After cooling the reaction mixture is taken up in methylene chloride, washed with H2O, with 10% hydrochloric acid and again with H2O, dried with Na2SO4, concentrated and purified by flash chromatography (silica gel; petroleum ether/ethyl acetate=75:25).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
10.55 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[Br:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[C:14]([CH3:19])[CH:13]=1.[F-].[K+]>C(Cl)Cl>[N+:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:16][C:15]1[CH:17]=[CH:18][C:12]([Br:11])=[CH:13][C:14]=1[CH3:19])([O-:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
10.55 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)C
Name
Quantity
1.6 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
WASH
Type
WASH
Details
washed with H2O, with 10% hydrochloric acid and again with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel; petroleum ether/ethyl acetate=75:25)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC1=C(C=C(C=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.